tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its tert-butyl ester group attached to the piperidine ring, which provides stability and reactivity in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, dimethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also incorporates purification steps such as crystallization and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives. Substitution reactions result in the formation of various functionalized piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The tert-butyl ester group enhances its stability and facilitates its binding to target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl (3S)-3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the dimethylaminoethyl group and the tert-butyl ester. These features confer distinct reactivity and stability, making it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 3-[1-(dimethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(15(5)6)12-8-7-9-16(10-12)13(17)18-14(2,3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
BVSDRBSJZUPNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)N(C)C |
Origin of Product |
United States |
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